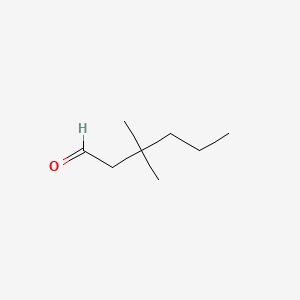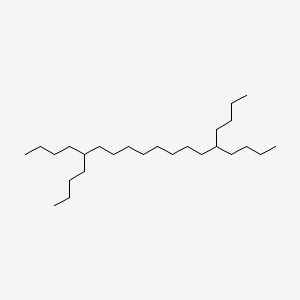
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound characterized by the presence of iodine atoms and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then reacted with N-methylacetamide under specific conditions to form the desired amide. The final step involves the esterification of the amide with hexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenol derivatives, while reduction can produce deiodinated amides .
Scientific Research Applications
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(N-Methylacetylamino)-2,4,6-diiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]butanoic acid
- 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]octanoic acid
Uniqueness
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of iodine atoms and the hexanoic acid moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
24340-19-0 |
|---|---|
Molecular Formula |
C15H18I3NO4 |
Molecular Weight |
657.02 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
InChI Key |
ZUOYTYCRBLTRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)








![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
